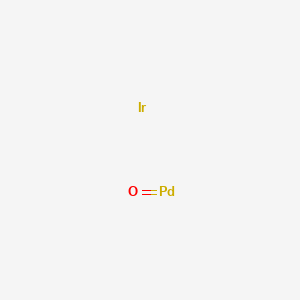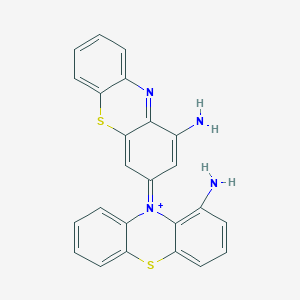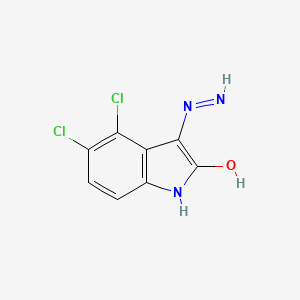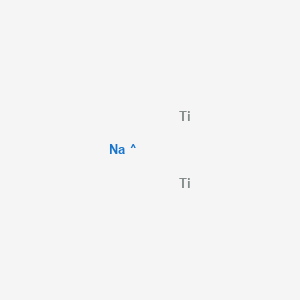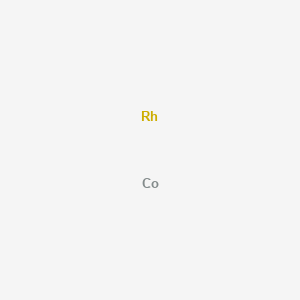
cobalt;rhodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt and rhodium are transition metals that are often used together in various chemical processes due to their complementary properties. Cobalt is known for its magnetic properties and high melting point, while rhodium is prized for its catalytic abilities and resistance to corrosion. When combined, these metals can form compounds that are highly effective in catalysis and other industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of cobalt and rhodium compounds typically involves the use of their respective salts or oxides. One common method is the hydroformylation process, where cobalt and rhodium carbonyl complexes are used as catalysts. This process involves the reaction of alkenes with synthesis gas (a mixture of carbon monoxide and hydrogen) under high pressure and temperature .
Industrial Production Methods
In industrial settings, cobalt and rhodium compounds are often produced through the reduction of their oxides or chlorides. For example, cobalt oxide can be reduced with hydrogen gas to produce cobalt metal, which can then be combined with rhodium through various chemical processes .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt and rhodium compounds undergo a variety of chemical reactions, including:
Oxidation: Both metals can be oxidized to form oxides, which are often used as catalysts.
Reduction: Reduction reactions are common in the preparation of these metals from their ores.
Substitution: Ligand substitution reactions are frequently observed in coordination chemistry involving cobalt and rhodium.
Common Reagents and Conditions
Common reagents used in reactions involving cobalt and rhodium include hydrogen gas, carbon monoxide, and various organic ligands. Reaction conditions often involve high temperatures and pressures, especially in industrial processes .
Major Products
The major products formed from reactions involving cobalt and rhodium compounds include aldehydes (from hydroformylation), alcohols, and various coordination complexes .
Applications De Recherche Scientifique
Cobalt and rhodium compounds have a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action for cobalt and rhodium compounds varies depending on their application:
Comparaison Avec Des Composés Similaires
Similar Compounds
Nickel: Similar to cobalt, nickel is also used in catalysis and has magnetic properties.
Platinum: Like rhodium, platinum is a highly effective catalyst and is used in similar industrial applications.
Uniqueness
Cobalt and rhodium compounds are unique due to their specific catalytic properties and resistance to corrosion. Rhodium, in particular, is one of the rarest and most durable metals, making it highly valuable in industrial applications .
Propriétés
Numéro CAS |
154104-28-6 |
|---|---|
Formule moléculaire |
CoRh |
Poids moléculaire |
161.8387 g/mol |
Nom IUPAC |
cobalt;rhodium |
InChI |
InChI=1S/Co.Rh |
Clé InChI |
SUCYXRASDBOYGB-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



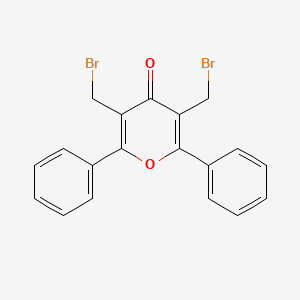

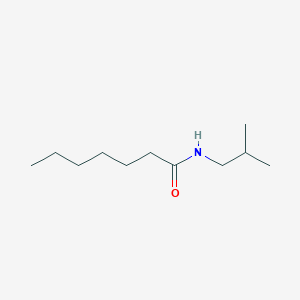
![1-[(Furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B15161786.png)
![5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B15161790.png)
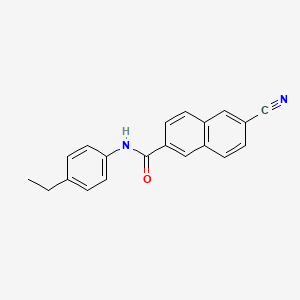
![2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane](/img/structure/B15161795.png)
![sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15161803.png)
![Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl-](/img/structure/B15161806.png)
